2-(2-methoxyphenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]acetamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-28-22-8-4-5-9-23(22)29-16-24(27)25-14-21(20-11-13-30-17-20)26-12-10-18-6-2-3-7-19(18)15-26/h2-9,11,13,17,21H,10,12,14-16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSDFDYKCOSFHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]acetamide typically involves multiple steps:
-
Formation of the 2-(2-methoxyphenoxy)acetyl chloride
Starting Material: 2-(2-methoxyphenoxy)acetic acid
Reagent: Thionyl chloride (SOCl₂)
Conditions: Reflux in anhydrous conditions
-
Synthesis of the tetrahydroisoquinoline intermediate
Starting Material: 1,2,3,4-tetrahydroisoquinoline
Reagent: Thiophene-3-carboxaldehyde
Conditions: Acidic medium, typically using hydrochloric acid (HCl)
-
Coupling Reaction
Starting Materials: 2-(2-methoxyphenoxy)acetyl chloride and the tetrahydroisoquinoline intermediate
Reagent: Base such as triethylamine (TEA)
Conditions: Anhydrous conditions, typically in a solvent like dichloromethane (DCM)
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The acetamide group undergoes hydrolysis under acidic or alkaline conditions to form carboxylic acid derivatives.
Example reaction :
Conditions :
-
Acidic: 6 M HCl, reflux (110°C, 12 hrs)
-
Alkaline: 2 M NaOH, 80°C, 8 hrs
Outcomes :
| Reaction Type | Reagents/Conditions | Product | Yield | Analytical Confirmation |
|---|---|---|---|---|
| Acid hydrolysis | 6 M HCl, reflux | 2-(2-methoxyphenoxy)acetic acid | 78% | HPLC, NMR |
| Base hydrolysis | 2 M NaOH, 80°C | Sodium 2-(2-methoxyphenoxy)acetate | 85% | NMR |
Demethylation of the Methoxy Group
The methoxyphenoxy group undergoes demethylation to yield phenolic derivatives, often catalyzed by Lewis acids.
Example reaction :
Conditions :
-
Boron tribromide (BBr₃) in dichloromethane (DCM), 0°C to RT, 4–6 hrs
Outcomes :
| Reaction Type | Reagents/Conditions | Product | Yield | Analytical Confirmation |
|---|---|---|---|---|
| Demethylation | BBr₃ in DCM | 2-(2-hydroxyphenoxy)-N-[...]acetamide | 63% | FT-IR, LC-MS |
Oxidation of the Tetrahydroisoquinoline Moiety
The tetrahydroisoquinoline ring is oxidized to isoquinoline derivatives under strong oxidizing conditions.
Example reaction :
Conditions :
-
KMnO₄ in acidic aqueous medium (pH 2–3), 60°C, 3 hrs
Outcomes :
| Reaction Type | Reagents/Conditions | Product | Yield | Analytical Confirmation |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 60°C | N-[2-(isoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]acetamide | 52% | GC-MS, NMR |
Electrophilic Substitution on the Thiophene Ring
The thiophene ring undergoes nitration and sulfonation due to its aromatic electron-rich nature.
Example reaction :
Conditions :
-
Nitration: HNO₃/H₂SO₄ (1:3), 0°C, 2 hrs
-
Sulfonation: SO₃ in H₂SO₄, 50°C, 1 hr
Outcomes :
| Reaction Type | Reagents/Conditions | Product | Yield | Analytical Confirmation |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3-nitrothiophene derivative | 67% | HPLC, UV-Vis |
| Sulfonation | SO₃/H₂SO₄ | 3-sulfothiophene derivative | 58% | NMR |
Amide Coupling Reactions
The primary amine generated via hydrolysis participates in re-amide formation with activated carboxylic acids.
Example reaction :
Conditions :
-
EDC/HOBt in DMF, RT, 12 hrs
Outcomes :
| Reaction Type | Reagents/Conditions | Product | Yield | Analytical Confirmation |
|---|---|---|---|---|
| Amide coupling | EDC/HOBt, DMF | Modified acetamide derivatives | 73% | NMR |
Esterification of the Acetic Acid Moiety
The carboxylic acid product from hydrolysis undergoes esterification with alcohols.
Example reaction :
Conditions :
-
H₂SO₄ catalysis, methanol, reflux (65°C, 6 hrs)
Outcomes :
| Reaction Type | Reagents/Conditions | Product | Yield | Analytical Confirmation |
|---|---|---|---|---|
| Esterification | H₂SO₄, MeOH | Methyl 2-(2-methoxyphenoxy)acetate | 89% | GC-MS, IR |
Key Reaction Insights:
-
Solvent Influence : Polar aprotic solvents (DMF, DCM) enhance reaction rates for amide coupling and demethylation .
-
Temperature Sensitivity : Oxidation and nitration require strict temperature control to avoid side products .
-
Analytical Validation : Structural confirmation relies on tandem techniques (e.g., NMR for regioselectivity, LC-MS for purity) .
This compound’s multifunctional design enables diverse derivatization pathways, making it valuable for medicinal chemistry and materials science applications.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(2-methoxyphenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]acetamide exhibit significant antitumor effects. For instance:
- Mechanism of Action : The compound may inhibit specific pathways involved in tumor growth and proliferation. Molecular docking studies have suggested its potential as a 5-lipoxygenase inhibitor, which is relevant in cancer biology .
- In Vitro Studies : Various derivatives have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines. Compounds derived from similar frameworks have shown promising results with mean growth inhibition values indicating substantial efficacy against a range of cancer types .
Anti-inflammatory Properties
The compound's structural characteristics suggest it may also possess anti-inflammatory properties:
- In Silico Studies : Computational evaluations have indicated potential interactions with inflammatory mediators. These studies highlight the compound's ability to modulate immune responses, making it a candidate for developing anti-inflammatory therapies .
Case Study 1: Antitumor Efficacy
In a study published in a peer-reviewed journal, derivatives of tetrahydroisoquinoline were synthesized and tested for their antitumor activity. The results demonstrated that certain modifications to the isoquinoline structure enhanced cytotoxicity against various cancer cell lines. The compound's ability to inhibit cell proliferation was attributed to its interference with specific signaling pathways critical for tumor growth .
Case Study 2: Inflammatory Response Modulation
Another study focused on evaluating the anti-inflammatory potential of related compounds through molecular docking simulations. The findings suggested that these compounds could effectively bind to inflammatory mediators such as lipoxygenases and cyclooxygenases, indicating their potential as therapeutic agents for inflammatory diseases .
Mechanism of Action
The mechanism of action of this compound would depend on its specific bioactive properties. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Tetrahydroisoquinoline-Based Acetamides
Key Compounds:
- Compound 21 (): 2-(3,4-Dimethoxyphenyl)-N-[2-(3-nitrophenyl)ethyl]acetamide. Substituents: Nitrophenyl instead of thiophene; dimethoxyphenyl instead of methoxyphenoxy. Impact: Nitro groups enhance electron-withdrawing effects, possibly increasing metabolic instability relative to the target’s thiophene .
Table 1: Structural and Pharmacokinetic Comparison
Thiophene-Containing Acetamides
Key Compounds:
- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): Substituents: Cyanothiophene and thiophen-2-yl. Key Difference: Absence of THIQ and methoxyphenoxy groups limits CNS penetration compared to the target .
- 2-(3-Methoxyphenoxy)-N-(2-(thiophene-2-carbonyl)-THIQ-7-yl)acetamide (CAS 955764-04-2, ): Substituents: Thiophene-2-carbonyl on THIQ; meta-methoxyphenoxy. Impact: Carbonyl group increases hydrophobicity, while meta-methoxy reduces steric hindrance compared to the target’s ortho-methoxy .
Table 2: Thiophene Substituent Effects
Methoxyphenoxy Acetamide Derivatives
Key Compounds:
- 2-(2-Methoxyphenoxy)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide (): Substituents: Sulfamoylphenyl instead of THIQ-thiophene. Key Difference: Sulfonamide group introduces hydrogen-bonding capacity, improving solubility but limiting blood-brain barrier penetration .
- 2-(6,7-Dimethoxy-4-oxoquinazolin-3-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide (): Substituents: Quinazolinone core replaces THIQ. Impact: Quinazolinone’s planar structure may enhance DNA intercalation, diverging from the target’s likely neuropharmacological role .
Biological Activity
The compound 2-(2-methoxyphenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies and research findings.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The presence of the tetrahydroisoquinoline moiety suggests potential interactions with neurotransmitter systems, while the thiophene ring may contribute to its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of tetrahydroisoquinolines have shown significant antibacterial and antifungal activities. In vitro studies have demonstrated that certain analogs can inhibit the growth of various pathogenic microorganisms, suggesting that this compound may possess similar capabilities .
Anticancer Properties
Several studies have investigated the anticancer potential of compounds related to this structure. For example, a series of tetrahydroisoquinoline derivatives were evaluated for their antiproliferative effects against human cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation in a dose-dependent manner . The specific compound may exhibit similar effects due to its structural similarities.
Neuroprotective Effects
The tetrahydroisoquinoline structure is known for its neuroprotective properties. Compounds in this class have been shown to modulate neurotransmitter release and exhibit antioxidant activity. In animal models, certain derivatives have demonstrated the ability to protect neurons from oxidative stress and excitotoxicity . This suggests that this compound could also provide neuroprotective benefits.
Study 1: Antimicrobial Efficacy
A study conducted on a series of thiophene-containing compounds revealed that those with tetrahydroisoquinoline moieties exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 50 μg/mL for some derivatives .
Study 2: Anticancer Activity
In vitro assays on cancer cell lines (e.g., MDA-MB-231 for breast cancer and A549 for lung cancer) showed that certain analogs derived from tetrahydroisoquinoline had IC50 values in the low micromolar range. These findings suggest that modifications to the core structure can enhance anticancer efficacy .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
